molecular formula C17H19N3O3S2 B2774604 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034567-17-2

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2774604
CAS No.: 2034567-17-2
M. Wt: 377.48
InChI Key: QUSIGOBAJHLUIA-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a cyano group, a furan ring, a thiomorpholine ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiomorpholine ring: This step involves the reaction of a suitable amine with a thiol to form the thiomorpholine ring.

    Attachment of the benzenesulfonamide group: This is typically done through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the furan ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-cyano-N-(2-(furan-2-yl)methyl)benzenesulfonamide: This compound lacks the thiomorpholine ring, which may affect its binding properties and biological activity.

    4-cyano-N-(2-(thiophen-2-yl)methyl)benzenesulfonamide: The thiophene ring in place of the furan ring may result in different electronic and steric effects, influencing its reactivity and interactions.

    4-cyano-N-(2-(pyridin-2-yl)methyl)benzenesulfonamide: The presence of a pyridine ring instead of a furan ring can alter the compound’s basicity and coordination chemistry.

Properties

IUPAC Name

4-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c18-12-14-3-5-15(6-4-14)25(21,22)19-13-16(17-2-1-9-23-17)20-7-10-24-11-8-20/h1-6,9,16,19H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIGOBAJHLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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